

# Propanol-PEG4-CH2OH: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Propanol-PEG4-CH2OH*

Cat. No.: *B8248272*

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## Introduction

**Propanol-PEG4-CH2OH** is a bifunctional, polyethylene glycol (PEG)-based linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a flexible linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and chemical nature of the linker are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). This technical guide provides an in-depth overview of **Propanol-PEG4-CH2OH**, including its chemical properties, a representative synthesis protocol, experimental data, and its application in PROTAC development.

## Core Data Presentation

A summary of the key quantitative data for **Propanol-PEG4-CH2OH** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	156868-17-6	N/A
Molecular Weight	266.33 g/mol	N/A
Molecular Formula	C12H26O6	N/A
IUPAC Name	4,7,10,13-Tetraoxahexadecane-1,16-diol	N/A
Appearance	Colorless to light yellow liquid	N/A
Solubility	Soluble in water and most organic solvents	N/A
Storage	Store at -20°C for long-term	N/A

## Spectroscopic Data (Representative)

As specific experimental spectra for **Propanol-PEG4-CH2OH** are not readily available in the public domain, the following data for the closely related compound, tetraethylene glycol (CAS: 112-60-7), is provided as a representative example of the expected spectral features. The core structure of tetraethylene glycol is identical to the PEG4 portion of **Propanol-PEG4-CH2OH**.

Spectroscopy	Expected Peaks for Tetraethylene Glycol
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~3.7 ppm (m, -CH <sub>2</sub> -O-), δ ~2.5 ppm (br s, -OH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~72.5 ppm (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-), δ ~70.4 ppm (HO-CH <sub>2</sub> -CH <sub>2</sub> -O-), δ ~61.5 ppm (HO-CH <sub>2</sub> -)
IR (neat)	~3400 cm <sup>-1</sup> (broad, O-H stretch), ~2870 cm <sup>-1</sup> (C-H stretch), ~1100 cm <sup>-1</sup> (strong, C-O stretch)

## Experimental Protocols

### Representative Synthesis of Propanol-PEG4-CH2OH

A plausible synthetic route to **Propanol-PEG4-CH<sub>2</sub>OH** can be adapted from standard methods for the synthesis of polyethylene glycol diols. A common approach involves the Williamson ether synthesis.

Materials:

- Triethylene glycol
- 1-bromo-3-(tert-butyldimethylsilyloxy)propane
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Tetra-n-butylammonium fluoride (TBAF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

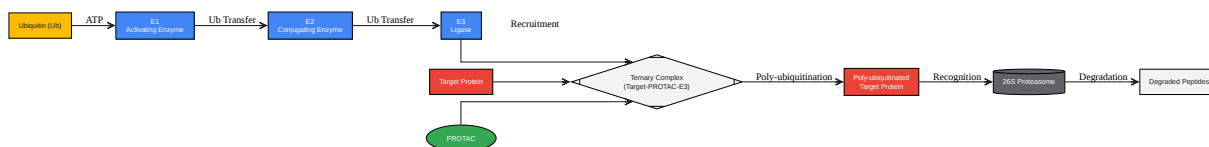
- Step 1: Monoprotection of 1,3-Propanediol. React 1,3-propanediol with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM) to yield 3-(tert-butyldimethylsilyloxy)propan-1-ol. Purify by column chromatography.
- Step 2: Bromination. Convert the resulting alcohol to the corresponding bromide, 1-bromo-3-(tert-butyldimethylsilyloxy)propane, using a standard brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine (PPh<sub>3</sub>). Purify by column chromatography.

- Step 3: Williamson Ether Synthesis. To a solution of excess triethylene glycol in anhydrous THF at 0°C, add sodium hydride (NaH) portion-wise. Allow the mixture to stir for 30 minutes. Add 1-bromo-3-(tert-butyldimethylsilyloxy)propane dropwise to the solution. Allow the reaction to warm to room temperature and stir overnight.
- Step 4: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer with saturated aqueous NH<sub>4</sub>Cl, saturated aqueous NaHCO<sub>3</sub>, and brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected **Propanol-PEG4-CH<sub>2</sub>OH**.
- Step 5: Deprotection. Dissolve the purified product from Step 4 in THF. Add a solution of TBAF (1M in THF) and stir at room temperature until the reaction is complete (monitored by TLC).
- Step 6: Final Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate. Purify the final product, **Propanol-PEG4-CH<sub>2</sub>OH**, by silica gel column chromatography.

## Mandatory Visualizations

### Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is harnessed by PROTACs synthesized using the **Propanol-PEG4-CH<sub>2</sub>OH** linker.

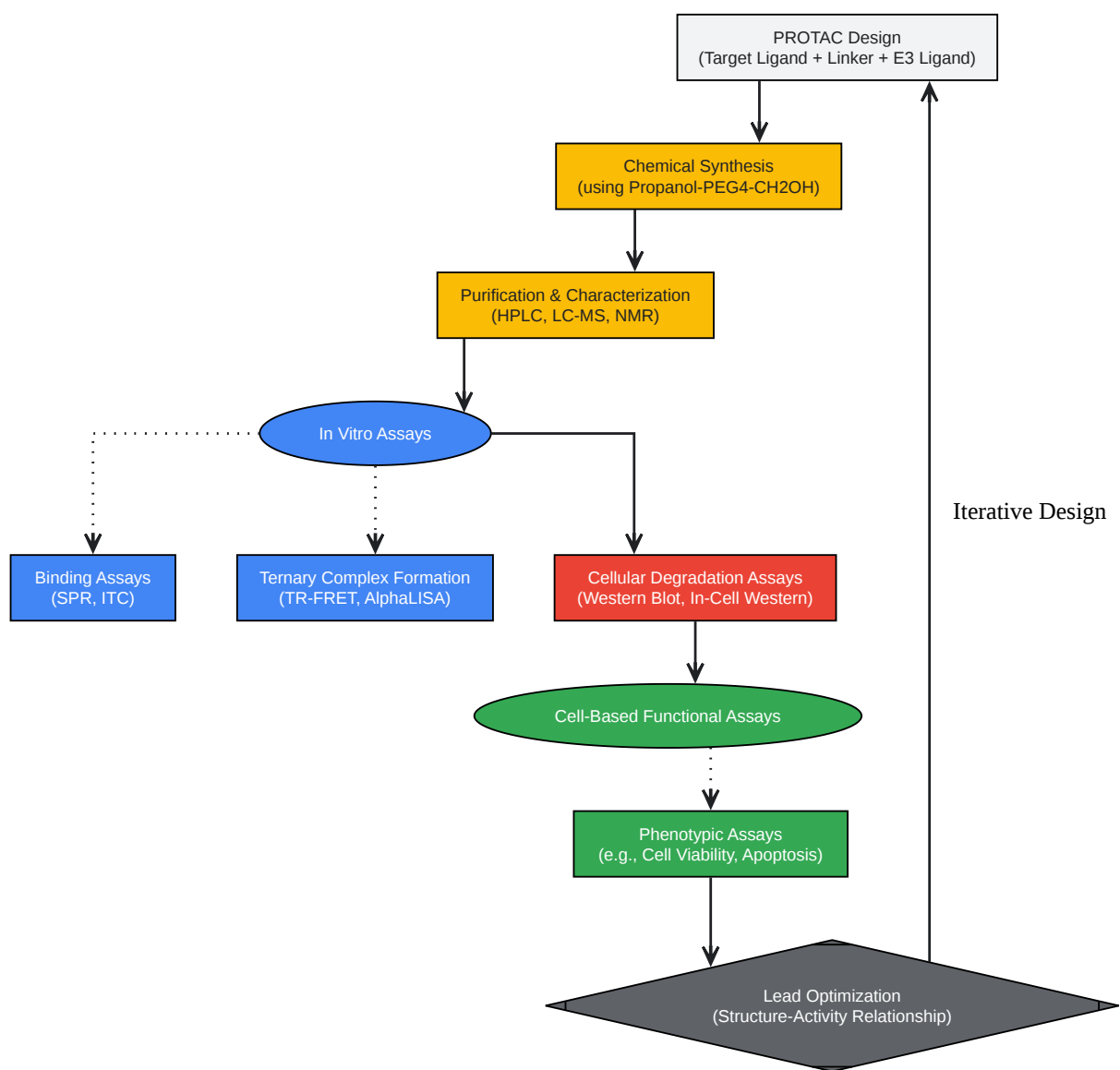


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Caption: The Ubiquitin-Proteasome Pathway harnessed by PROTACs.

## Experimental Workflow: PROTAC Development

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC utilizing the **Propanol-PEG4-CH2OH** linker.



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Caption: A typical experimental workflow for PROTAC development.

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